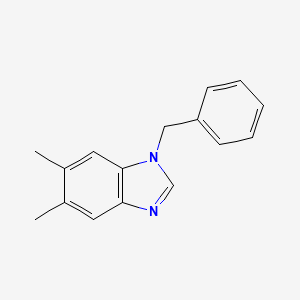

1-benzyl-5,6-dimethyl-1H-benzimidazole

Description

Properties

IUPAC Name |

1-benzyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-12-8-15-16(9-13(12)2)18(11-17-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSPTCPKPKHYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250074 | |

| Record name | 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15776-99-5 | |

| Record name | 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15776-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-5,6-DIMETHYL-1H-BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethyl-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by cyclization with formic acid or its equivalent . Another method includes the reaction of 5,6-dimethylbenzimidazole with benzyl bromide under basic conditions .

Industrial Production Methods: Industrial production of 1-benzyl-5,6-dimethyl-1H-benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich benzimidazole ring and alkyl substituents enable oxidation under controlled conditions:

*Yields estimated from analogous benzimidazole oxidations .

Reduction Reactions

Reductive modifications primarily target the benzyl group or imidazole ring:

Electrophilic Substitution

Methyl groups direct electrophiles to para/meta positions on the benzene ring:

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at reactive positions:

Functionalization of Methyl Groups

Methyl groups undergo halogenation or oxidation under radical conditions:

| Reaction Type | Conditions | Reagents | Products | Yield* | Ref. |

|---|---|---|---|---|---|

| Radical bromination | NBS, AIBN | CCl₄, reflux, 12 h | 1-benzyl-5-(bromomethyl)-6-methyl-1H-benzimidazole | 40% | |

| Oxidation to acid | KMnO₄, H₂O | 70°C, 8 h |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and ligands in coordination chemistry.

- Coordination Chemistry : It can act as a ligand, forming complexes with metal ions, which are crucial in catalysis and material science .

Biology

- Antimicrobial Properties : Research has shown that 1-benzyl-5,6-dimethyl-1H-benzimidazole exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

- Anticancer Activity : The compound has been investigated for its anticancer properties. It interacts with DNA and can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA cleavage .

Medicine

- Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer and infections . The compound's structural characteristics may enhance its efficacy compared to other benzimidazole derivatives.

- Drug Design : Computational studies are being conducted to design derivatives of 1-benzyl-5,6-dimethyl-1H-benzimidazole that could improve binding affinity to biological targets like DNA gyrase B, which is crucial for bacterial replication .

Data Table: Biological Activities of 1-Benzyl-5,6-dimethyl-1H-benzimidazole

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzimidazole derivatives, including 1-benzyl-5,6-dimethyl-1H-benzimidazole. The compound was tested against multiple strains using disc diffusion methods. Results indicated that it exhibited comparable activity to standard antibiotics like Gentamycin against E. coli, suggesting its potential for development as an antibacterial drug .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of this compound revealed that it induces oxidative stress in cancer cells leading to apoptosis. The study utilized various cancer cell lines to assess the cytotoxic effects and found that the compound significantly reduced cell viability at certain concentrations .

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-dimethyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA grooves, leading to peroxide-mediated DNA cleavage . This interaction can result in cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic properties. Below is a comparative overview:

Physicochemical Properties

- Solubility: Methyl groups in 1-benzyl-5,6-dimethyl-1H-benzimidazole enhance solubility in ethanol and DMSO, while tert-butylbenzyl analogues are more lipophilic . Fluorinated derivatives show balanced solubility in polar and nonpolar solvents due to fluorine’s amphiphilic nature .

Electronic Effects :

- Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density at the benzimidazole core, altering reactivity in electrophilic substitutions .

Biological Activity

1-Benzyl-5,6-dimethyl-1H-benzimidazole (BDMBI) is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BDMBI, its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

BDMBI has the molecular formula and a molecular weight of 236.31 g/mol. It is synthesized through the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, resulting in a benzimidazole ring structure. The presence of methyl groups at positions 5 and 6 enhances its biological activity by influencing its interaction with molecular targets.

The mechanisms by which BDMBI exerts its biological effects include:

- Enzyme Inhibition : BDMBI can bind to specific enzymes, inhibiting their activity. This is particularly relevant in microbial growth inhibition, where it disrupts essential metabolic pathways.

- DNA Interaction : The compound may interact with DNA grooves, leading to peroxide-mediated DNA cleavage, which can induce apoptosis in cancer cells.

- Receptor Modulation : BDMBI can modulate receptor activity, affecting various signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of BDMBI:

- In vitro Studies : BDMBI has shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicate substantial inhibition at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 16.38 |

| HeLa (Cervical) | Varies |

| A431 (Skin) | Varies |

- Mechanisms : The compound inhibits cell growth by interfering with signaling pathways that regulate proliferation and apoptosis .

Antimicrobial Activity

BDMBI exhibits notable antimicrobial properties:

- Broad-Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Comparative studies indicate superior antimicrobial activity against resistant bacterial strains compared to traditional antibiotics .

| Microorganism | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 4 | Amikacin |

| Streptococcus faecalis | 8 | Amikacin |

| Candida albicans | 64 | Griseofulvin |

Structure-Activity Relationship (SAR)

Research into the SAR of BDMBI derivatives reveals that modifications at various positions on the benzimidazole ring significantly influence biological activity:

- Substituent Effects : Compounds with additional substituents at positions 2, 5, or 6 often exhibit enhanced potency against microbial and cancerous cells. Electron-withdrawing groups generally improve anticancer efficacy compared to electron-donating groups.

Case Studies

Several case studies highlight the efficacy of BDMBI:

- Antiproliferative Studies : A study demonstrated that BDMBI derivatives displayed potent antiproliferative activity against multiple cancer cell lines, suggesting their potential use in cancer therapy.

- Antimicrobial Efficacy : In comparative studies, BDMBI exhibited superior antimicrobial activity against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance challenges .

- Cytotoxicity Studies : Research has shown that certain derivatives of BDMBI can induce apoptosis in cancer cells and inhibit tumor growth effectively.

Q & A

Q. What are the common synthetic routes for 1-benzyl-5,6-dimethyl-1H-benzimidazole?

The compound is typically synthesized via condensation reactions. A two-step approach involves reacting o-phenylenediamine (OPDA) with formic acid under basic conditions to form the benzimidazole core, followed by alkylation with benzyl halides. Catalysts like CH₃SO₃H-SiO₂ enhance yield and selectivity in solid-phase synthesis, with reflux conditions (e.g., in dioxane) and purification via recrystallization (aq-EtOH) . Analytical techniques such as FT-IR (e.g., peaks at 2925, 1523 cm⁻¹) and melting point analysis (e.g., 270°C) confirm purity .

Q. How is structural characterization performed for this compound?

X-ray crystallography (using SHELXS97/SHELXL97 for structure solution/refinement) resolves bond lengths (e.g., C–C: 1.322–1.391 Å) and angles (e.g., C–N–C: ~109.5°) . Spectroscopic methods include:

- ¹H/¹³C NMR : Assignments for benzyl protons (δ ~4.8–5.2 ppm) and dimethyl groups (δ ~2.3 ppm) .

- HRMS : Confirms molecular weight (e.g., C₁₆H₁₃N₃: calculated 247.11) .

Advanced Research Questions

Q. What challenges arise in brominating 1-benzyl-5,6-dimethyl-1H-benzimidazole, and how are they addressed?

Bromination with N-bromosuccinimide (NBS) often leads to regioselectivity issues, producing mixtures of mono-, di-, and tri-brominated derivatives. GC-MS and comparative ¹H NMR analysis (simulated vs. experimental spectra) identify dominant products. Single crystals of the tri-bromo derivative can be isolated via slow vapor diffusion (hexanes/chloroform) .

Q. How do computational methods like DFT aid in understanding electronic properties?

Density functional theory (DFT) with B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on benzimidazole-thiophene hybrids reveal charge transfer interactions influencing photophysical properties .

Q. How can synthetic yield and purity be optimized in solid-phase synthesis?

Key strategies include:

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies show:

- Benzyl substitution : Electron-withdrawing groups (e.g., Cl at position 2) enhance antiviral activity against HIV .

- Dimethyl groups : Improve metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How are crystallographic data contradictions resolved between studies?

Discrepancies in bond parameters (e.g., hydrogen bonding vs. π-π stacking) are addressed by:

Q. What are the properties of coordination complexes involving this compound?

Nickel(II) complexes with 5,6-dimethylbenzimidazole ligands exhibit distorted octahedral geometry (Ni–N bond: ~2.0 Å) and antiferromagnetic behavior. Manganese(II) polymers show red luminescence (λmax = 726 nm) due to d-d transitions and π-π interactions .

Methodological Notes

- Data Contradictions : Variations in biological activity (e.g., HIV vs. HCMV inhibition) may stem from assay conditions (e.g., cytotoxicity thresholds) .

- Experimental Design : Use triplicate runs for biological assays and validate crystallographic data with multiple software (e.g., OLEX2 and SHELXTL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.